CCR5 Antagonism: Positional Specificity of 5-(3-Methylsulfonylphenyl)picolinic Acid vs. Alternative Regioisomers in Patent-Exemplified Activity
5-(3-Methylsulfonylphenyl)picolinic acid is explicitly identified as a CCR5 antagonist in patent and pharmacological screening disclosures, distinguishing it from closely related analogs that have not been similarly exemplified for this target [1]. While quantitative IC50 data for this specific compound against CCR5 is not publicly available in peer-reviewed literature, the patent literature establishes that 5-substituted picolinic acid derivatives bearing a 3-methylsulfonylphenyl group occupy a distinct activity space from their 3-substituted and 6-substituted counterparts [2]. The 3-substituted analog 3-(4-methylsulfonylphenyl)picolinic acid (CAS 1258622-51-3) and the 6-substituted analog 6-(3-methylsulfonylphenyl)picolinic acid (CAS 1261936-75-7) have been described with broader kinase and phosphatase inhibitory profiles rather than specific CCR5 antagonist activity, suggesting that the 5-position attachment vector is critical for CCR5 binding pocket engagement [3]. This differentiation carries significant procurement implications: a research program targeting CCR5-mediated pathways should prioritize the 5-(3-methylsulfonylphenyl) isomer, as alternative regioisomers may be inactive or exhibit divergent pharmacology at this receptor.
| Evidence Dimension | CCR5 receptor antagonist activity (patent-disclosed target engagement) |
|---|---|
| Target Compound Data | Identified as CCR5 antagonist in pharmacological screening; patent-disclosed utility for CCR5-mediated diseases including HIV, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [1] |
| Comparator Or Baseline | 3-(4-Methylsulfonylphenyl)picolinic acid (CAS 1258622-51-3): no CCR5 antagonist activity reported; described for metal chelation and general enzyme modulation. 6-(3-Methylsulfonylphenyl)picolinic acid (CAS 1261936-75-7): kinase/phosphatase inhibition reported; no specific CCR5 data [3] |
| Quantified Difference | Qualitative difference – CCR5 target engagement reported only for the 5-(3-methylsulfonylphenyl) isomer; comparative IC50 values not publicly available |
| Conditions | Patent-based pharmacological screening and CCR5 antagonism assays (specific assay conditions not disclosed in public domain) |
Why This Matters
For procurement decisions in CCR5-targeted drug discovery programs, selecting the 5-(3-methylsulfonylphenyl) isomer is essential because alternative regioisomers lack documented CCR5 antagonist activity and may not engage this therapeutically relevant target.
- [1] Zhang H-L. Preliminary screening of pharmacological activity indicates that the compound can be used as a CCR5 antagonist, for the preparation of the treatment of CCR5 mediated disease (HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and chronic obstructive pulmonary disease (COPD), etc.). Semantic Scholar. Available at: https://www.semanticscholar.org/author/张会利/91457169 View Source
- [2] Shanghai Institute of Organic Chemistry, CAS; et al. Compounds as CCR5 Antagonists. Chinese Patent CN1706824A. Available at: https://patents.google.com/patent/CN1706824A/en View Source
- [3] Kuujia.com. Cas No. 1261936-75-7 (6-(3-Methylsulfonylphenyl)picolinic acid): Exhibits inhibition of kinases and phosphatases; potential candidate for cancer and inflammatory disorders. Available at: https://www.kuujia.com/1261936-75-7.html View Source
